

# 3-Fluoro-4-nitrobenzoic acid chemical properties

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## Compound of Interest

Compound Name: **3-Fluoro-4-nitrobenzoic acid**

Cat. No.: **B1330236**

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An In-depth Technical Guide to the Chemical Properties of **3-Fluoro-4-nitrobenzoic Acid**

## Introduction

**3-Fluoro-4-nitrobenzoic acid**, with CAS number 403-21-4, is an aromatic carboxylic acid that serves as a vital building block in advanced organic synthesis.<sup>[1]</sup> Its structure, featuring a benzoic acid core substituted with both a fluorine atom and a nitro group, imparts a unique reactivity profile that is leveraged in the development of pharmaceuticals and materials science.<sup>[2]</sup> The presence of the electron-withdrawing nitro and fluoro groups significantly influences the molecule's acidity and susceptibility to various chemical transformations.<sup>[1][2]</sup>

This document provides a comprehensive overview of the chemical and physical properties of **3-Fluoro-4-nitrobenzoic acid**, detailed experimental protocols for its synthesis, and a summary of its safety and handling information. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

## Chemical and Physical Properties

The distinct properties of **3-Fluoro-4-nitrobenzoic acid** are dictated by its molecular structure. The carboxylic acid group readily undergoes derivatization, while the substituted aromatic ring is primed for various substitution reactions.<sup>[2]</sup>

## Compound Identification

Identifier	Value
CAS Number	403-21-4 <a href="#">[1]</a>
IUPAC Name	3-fluoro-4-nitrobenzoic acid <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FNO <sub>4</sub> <a href="#">[1]</a>
SMILES	C1=CC(=C(C=C1C(=O)O)F)--INVALID-LINK-- [O-] <a href="#">[3]</a>
InChI	InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) <a href="#">[3]</a>
Synonyms	4-Nitro-3-fluorobenzoic acid, Benzoic acid, 3-fluoro-4-nitro- <a href="#">[1]</a>

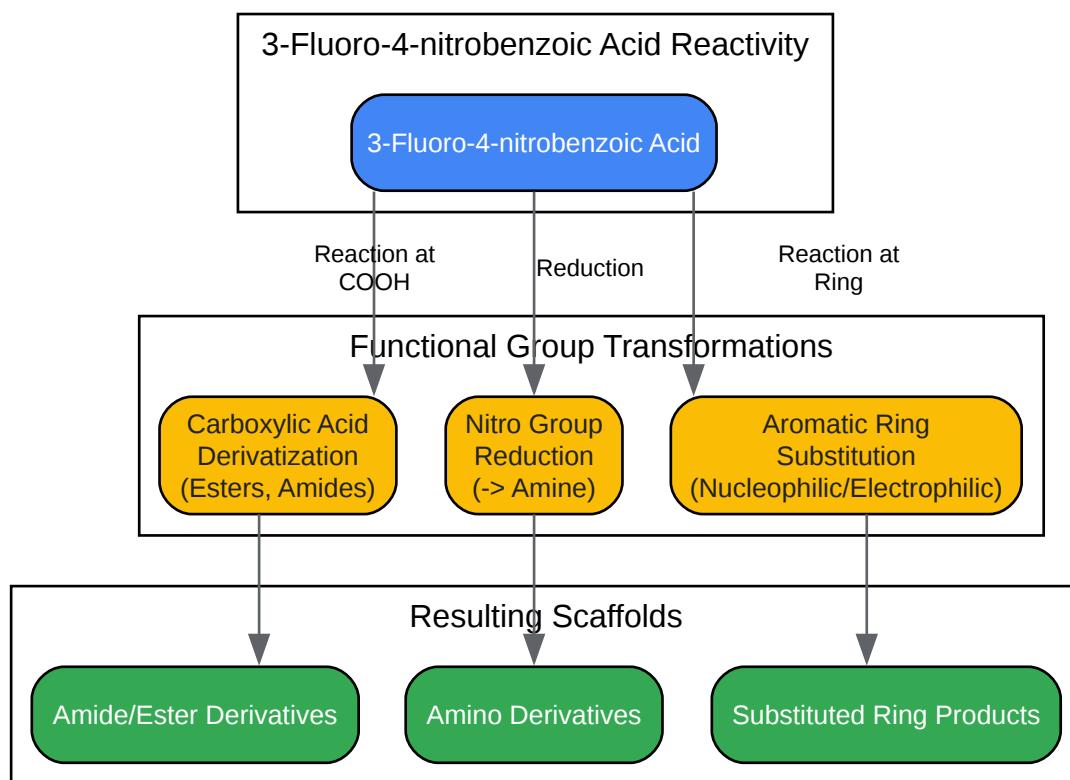
## Physicochemical Data

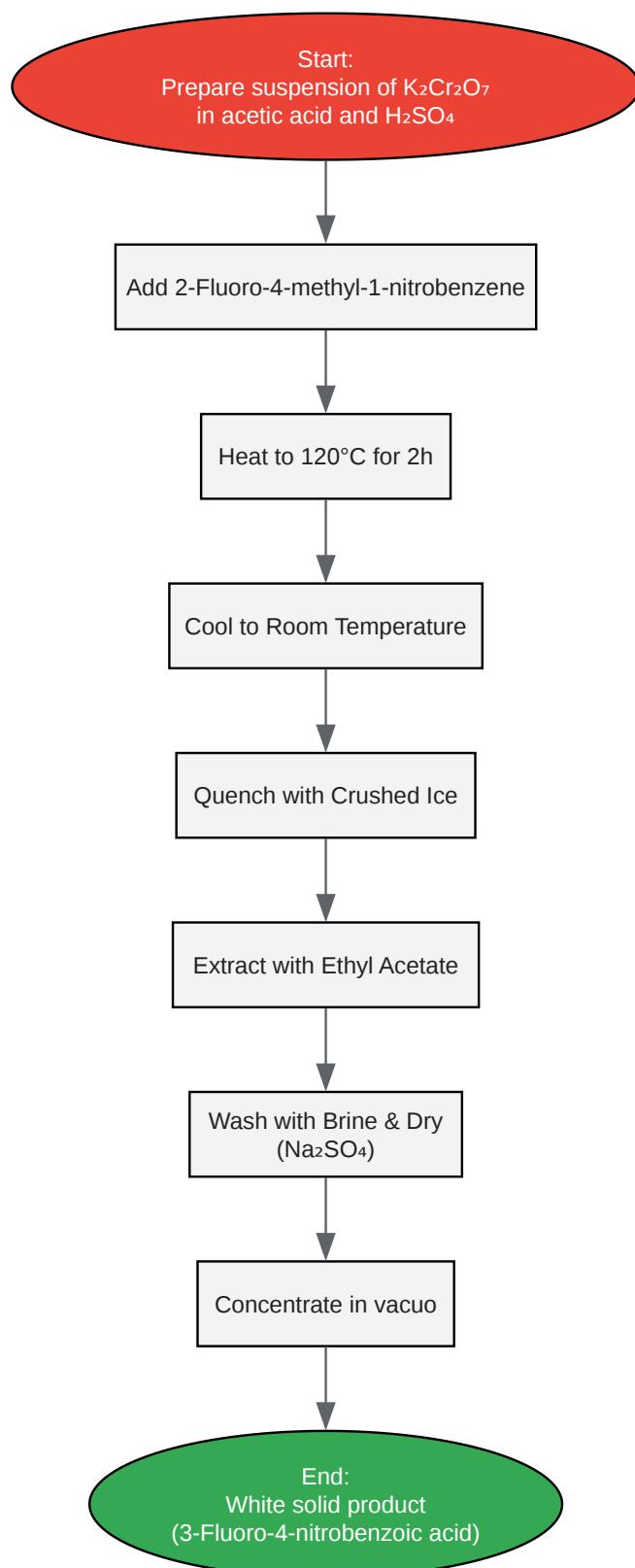
Property	Value	Source
Molecular Weight	185.11 g/mol	<a href="#">[3]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	174-175 °C	<a href="#">[5]</a>
Boiling Point	372.8 ± 27.0 °C at 760 mmHg	<a href="#">[5]</a> <a href="#">[6]</a>
Density	1.568 ± 0.06 g/cm <sup>3</sup>	<a href="#">[5]</a>
Solubility	Soluble in polar organic solvents; moderate solubility in water.	<a href="#">[1]</a>

## Reactivity and Chemical Behavior

The reactivity of **3-Fluoro-4-nitrobenzoic acid** is characterized by the interplay of its three functional groups: the carboxylic acid, the nitro group, and the fluorine atom on the aromatic ring.[\[1\]](#)[\[2\]](#)

- Carboxylic Acid Group: This group is acidic and can be readily converted into esters, amides, and acid halides, making it a versatile handle for constructing more complex molecules.[2][4]
- Aromatic Ring: The ring is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the para-nitro group. The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. The nitro and fluoro groups also direct electrophilic substitution reactions.[1][2]
- Nitro Group: The nitro group can be reduced to an amine, providing a pathway to a different class of derivatives, such as 3-fluoro-4-aminobenzoic acid, another important synthetic intermediate.[4]



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- To cite this document: BenchChem. [3-Fluoro-4-nitrobenzoic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330236#3-fluoro-4-nitrobenzoic-acid-chemical-properties>

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